molecular formula C13H25NO3 B12990419 tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate

tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate

Cat. No.: B12990419
M. Wt: 243.34 g/mol
InChI Key: SDZDRUJJSVGJCX-UHFFFAOYSA-N
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Description

tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methylcyclohexyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(hydroxymethyl)-2-methylcyclohexanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(hydroxymethyl)-2-methylcyclohexyl)carbamate is unique due to the presence of both a hydroxymethyl group and a methylcyclohexyl group, which impart distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-2-methylcyclohexyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-9-7-10(8-15)5-6-11(9)14-12(16)17-13(2,3)4/h9-11,15H,5-8H2,1-4H3,(H,14,16)

InChI Key

SDZDRUJJSVGJCX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1NC(=O)OC(C)(C)C)CO

Origin of Product

United States

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